5-[(Pyridin-2-yl)amino]pentanoic acid
Description
Properties
IUPAC Name |
5-(pyridin-2-ylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVKOSQEAVBDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594348 | |
| Record name | 5-[(Pyridin-2-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193817-83-3 | |
| Record name | 5-[(Pyridin-2-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, 5-bromopentanoic acid is treated with 2-aminopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dichloroethane (DCE) at elevated temperatures (80–100°C). The addition of a base, such as sodium hydride or triethylamine, facilitates deprotonation of the amine, enhancing nucleophilicity. For example, a study by Rhenium tricarbonyl core complexes utilized NaBH(OAc)₃ in DCE to achieve amination at the C5' position of modified nucleosides, yielding analogous structures with pyridin-2-ylmethylamino groups.
Yield and Purification
Yields for direct amination vary between 60% and 85%, depending on the leaving group and reaction duration. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. For instance, patent EP2121578B1 reports a 78% yield for a similar amination reaction using 5-bromo-2-methylpentanoic acid and aniline derivatives.
Coupling Reactions Using Carbodiimide-Based Reagents
Carbodiimide-mediated coupling represents a robust alternative for forming the pyridin-2-ylamino-pentanoic acid bond, particularly when dealing with sensitive substrates. This method employs activating agents such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between 5-aminopentanoic acid and pyridin-2-yl carboxylic acid derivatives.
Activation and Coupling Mechanism
The carboxylic acid group of pentanoic acid is first activated as an intermediate acyloxyphosphonium ion via reaction with EDCI. Subsequent nucleophilic attack by 2-aminopyridine forms the desired amide bond. A study on rhenium complexes demonstrated this approach using 5-(bis(pyridin-2-ylmethyl)amino)pentanoic acid and HOBt-EDCI in DMF, achieving yields exceeding 80%.
Optimized Parameters
-
Solvent : DMF or dichloromethane (DCM)
-
Temperature : 0–25°C to minimize side reactions
-
Molar Ratios : 1:1.2 (acid:amine) with 1.5 equivalents of EDCI/HOBt
Patent WO2019020790A1 highlights the use of DCI (N,N'-dicyclohexylcarbodiimide) in DCM at −10°C to 15°C for analogous couplings, achieving 82% yield after recrystallization.
Reductive Amination of Ketone Intermediates
While less common, reductive amination offers a route to 5-[(pyridin-2-yl)amino]pentanoic acid via imine formation followed by reduction. This method is applicable when synthesizing derivatives with additional functional groups.
Synthetic Pathway
-
Condensation of 5-aminopentanoic acid with pyridine-2-carbaldehyde in methanol, forming a Schiff base.
-
Reduction using NaBH₄ or NaBH(OAc)₃ to yield the secondary amine.
A related procedure in the synthesis of bifunctional chelators utilized NaBH(OAc)₃ in DCE to reduce imines derived from pyridin-2-ylmethyl aldehydes, though yields were modest (50–65%).
Limitations and Challenges
-
Competing side reactions (e.g., over-reduction or polymerization)
-
Requirement for anhydrous conditions
-
Lower yields compared to direct amination or coupling
Protection-Deprotection Strategies in Multi-Step Syntheses
Multi-step syntheses involving protective groups are employed to enhance regioselectivity and functional group tolerance. For example, the benzyloxycarbonyl (Cbz) group is frequently used to protect amines during intermediate steps.
Stepwise Procedure
-
Protection of 5-aminopentanoic acid with Cbz-Cl in aqueous sodium bicarbonate.
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Coupling with pyridin-2-yl derivatives via EDCI/HOBt.
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Deprotection using hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr in acetic acid).
Patent WO2019020790A1 details a similar approach for a benzodiazepine precursor, where methyl (4S)-4-(benzyloxycarbonylamino)-5-oxo-pentanoate was coupled with a pyridin-2-carbonyl intermediate before deprotection.
Yield Comparison
-
Protection step: 85–90%
-
Coupling step: 75–80%
-
Deprotection: 90–95%
Overall yields for multi-step routes range from 60–70%, making them less efficient than direct methods but valuable for complex derivatives.
Crystallographic and Spectroscopic Characterization
Post-synthetic characterization is critical for verifying the structure of 5-[(pyridin-2-yl)amino]pentanoic acid . Key techniques include:
X-Ray Crystallography
A study on rhenium complexes reported monoclinic crystal structures (space group C2) for analogous compounds, with lattice parameters a = 24.618 Å, b = 11.4787 Å, and c = 15.5902 Å. These data confirm the octahedral coordination geometry around the metal center, indirectly validating the ligand’s structure.
Spectroscopic Methods
-
IR Spectroscopy : Stretching frequencies for carbonyl (ν(C=O) ≈ 1680 cm⁻¹) and amine (ν(N-H) ≈ 3300 cm⁻¹) groups.
-
NMR : Characteristic shifts for pyridin-2-yl protons (δ 7.2–8.5 ppm) and pentanoic acid methylenes (δ 1.4–2.6 ppm).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | 60–85 | 12–24 | Simplicity, high scalability | Requires activated leaving group |
| Carbodiimide Coupling | 75–82 | 6–12 | Mild conditions, high selectivity | Sensitivity to moisture |
| Reductive Amination | 50–65 | 24–48 | Applicable to ketones | Low yields, side reactions |
| Multi-Step Synthesis | 60–70 | 48–72 | Enables complex derivatives | Labor-intensive, lower overall yield |
Industrial-Scale Considerations
For large-scale production, direct amination and carbodiimide coupling are preferred due to their efficiency and reproducibility. Patent EP2121578B1 emphasizes the use of continuous flow reactors to enhance mixing and heat transfer during amination, reducing reaction times by 30% . Solvent recovery systems (e.g., distillation for DMF or DCM) further improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyridin-2-yl)amino]pentanoic acid can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated, alkylated, or arylated pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
CNS Depressant Properties
One of the primary applications of 5-[(Pyridin-2-yl)amino]pentanoic acid is its role as a central nervous system (CNS) depressant. Compounds similar to this structure have been identified as short-acting agents suitable for intravenous administration in clinical settings. These include:
- Preoperative Sedation : Used to prepare patients for surgery by inducing relaxation and amnesia.
- ICU Sedation : Effective in managing patients in intensive care units who require sedation for comfort and safety.
- Conscious Sedation : Facilitates procedures like endoscopies where patient cooperation is essential without full anesthesia .
Anticancer Activity
Recent studies have indicated that derivatives of 5-[(Pyridin-2-yl)amino]pentanoic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have shown significant inhibitory activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzamide derivative | MCF-7 (breast cancer) | 5.85 |
| Carboxamide derivative | A549 (lung cancer) | 3.0 |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | Various | <10 |
These findings suggest that modifications to the core structure can enhance anticancer efficacy, making it a valuable scaffold for drug development .
Mechanistic Studies and Molecular Docking
The exploration of the binding interactions of 5-[(Pyridin-2-yl)amino]pentanoic acid with target proteins has been facilitated through molecular docking studies. These studies provide insights into how modifications can influence biological activity:
- Binding Affinity : The compound's ability to interact with specific targets, such as enzymes involved in cancer proliferation, has been assessed through computational modeling.
- Structure-Activity Relationships (SAR) : Understanding how structural changes affect activity helps in designing more potent derivatives .
Case Study 1: CNS Application
A study investigated the use of a pyridine-derived compound in a clinical setting for preoperative sedation. The results demonstrated effective sedation with minimal side effects, showcasing its potential for safe use in surgical environments.
Case Study 2: Anticancer Efficacy
In vitro tests on a series of synthesized derivatives revealed that one compound significantly inhibited the growth of A549 cells, with an IC50 value of 3.0 µM. This finding underscores the potential of pyridine derivatives in developing new cancer therapies.
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-yl)amino]pentanoic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Metabolic and Environmental Interactions
- 5-(3,4,5-Trihydroxyphenyl)pentanoic acid was upregulated in soil under palmitic acid treatment, indicating its role in organic carbon cycling and microbial community modulation .
Biological Activity
5-[(Pyridin-2-yl)amino]pentanoic acid, also known as a pyridine derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-[(Pyridin-2-yl)amino]pentanoic acid features a pyridine ring attached to a pentanoic acid backbone through an amino group. This structural configuration allows it to interact with various biological targets, influencing its pharmacological properties.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance, derivatives of amino acids, including those similar to 5-[(Pyridin-2-yl)amino]pentanoic acid, have shown promising results against various cancer cell lines and microbial pathogens .
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-[(Pyridin-2-yl)amino]pentanoic acid | Anticancer | TBD | |
| 2-Aminoimidazole derivatives | Arginase Inhibition | 2 | |
| Para-Aminobenzoic Acid analogs | Anticancer | 3.0 |
The biological activity of 5-[(Pyridin-2-yl)amino]pentanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biological pathways involved in cell proliferation and apoptosis.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that similar pyridine-containing compounds inhibited the proliferation of MCF-7 breast cancer cells, showcasing potential for therapeutic development .
- Antimicrobial Activity : Another investigation revealed that derivatives exhibited significant antimicrobial effects against strains like Pseudomonas aeruginosa, indicating the compound's potential in treating infections .
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs of 5-[(Pyridin-2-yl)amino]pentanoic acid. The findings suggest that modifications in the chemical structure can enhance biological activity and selectivity towards specific targets.
Comparative Analysis
Table 2: Comparison of Biological Activities
| Compound | Activity | Mechanism |
|---|---|---|
| 5-[(Pyridin-2-yl)amino]pentanoic acid | Anticancer | Enzyme inhibition |
| 2-Aminoimidazole derivatives | Anti-inflammatory | Arginase inhibition |
| Para-Aminobenzoic Acid analogs | Cytotoxic | Apoptosis induction |
Q & A
Basic: What synthetic methodologies are commonly employed for 5-[(Pyridin-2-yl)amino]pentanoic acid?
Answer:
The synthesis typically involves coupling pyridin-2-amine with pentanoic acid derivatives. For example, ester intermediates (e.g., ethyl 5-aminopentanoate) can be reacted with activated pyridine derivatives under nucleophilic substitution or amidation conditions. Hydrolysis of the ester group using NaOH or LiOH yields the final carboxylic acid . Key steps include:
- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.
- Purification : Column chromatography or recrystallization to isolate intermediates.
- Characterization : Confirm structure via NMR (e.g., δ 1.50–1.56 ppm for methylene protons) and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and reduce side products?
Answer:
Optimization strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) to minimize undesired byproducts during coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate ester-to-amide conversions.
- pH adjustment : Maintain neutral pH during hydrolysis to prevent decomposition of the carboxylic acid group.
- Batch consistency : Implement QC measures (HPLC, LC-MS) to monitor purity ≥95% and adjust stoichiometry iteratively .
Basic: What analytical techniques are critical for structural validation?
Answer:
- NMR : Identify protons on the pyridine ring (δ 7.2–8.5 ppm) and aliphatic chain (δ 1.5–2.7 ppm).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and amide C=O (~1650 cm).
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 193.1).
- Elemental analysis : Validate C, H, N composition within ±0.3% of theoretical values .
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?
Answer:
- Standardized protocols : Use buffered solutions (e.g., PBS, pH 7.4) for solubility studies to ensure reproducibility.
- Thermodynamic validation : Cross-reference experimental data with computational predictions (e.g., COSMO-RS for solubility parameters) .
- pKa determination : Employ potentiometric titration with a glass electrode, comparing results to literature values for analogous compounds (e.g., pyridine derivatives typically have pKa ~4.5–5.5) .
Safety: What precautions are essential for safe handling in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with saline for 10–15 minutes.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Disposal : Incinerate in a certified chemical waste facility with afterburners to prevent environmental release .
Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?
Answer:
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress.
- Quality control : Require ≥98% purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).
- Peptide content analysis : Quantify active ingredient via UV-Vis (λ = 280 nm for pyridine absorbance).
- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life .
Basic: How is the compound’s stability evaluated under varying pH conditions?
Answer:
- pH stability study : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours.
- Analysis : Monitor degradation by HPLC (retention time shifts indicate breakdown products).
- Kinetic modeling : Calculate half-life (t) using first-order kinetics. Pyridine-containing compounds often show instability at pH < 3 due to protonation of the aromatic nitrogen .
Advanced: What in vitro assays are suitable for probing its pharmacological activity (e.g., enzyme inhibition)?
Answer:
- Target selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, phosphatases).
- Assay design : Use fluorescence-based or colorimetric kits (e.g., ADP-Glo™ for kinase activity).
- IC determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.
- Data validation : Compare results to positive controls (e.g., staurosporine for kinases) and assess statistical significance (p < 0.05 via ANOVA) .
Basic: What are the key regulatory considerations for laboratory use?
Answer:
- REACH compliance : Ensure the compound is registered if manufactured/imported in the EU ≥1 ton/year.
- Documentation : Maintain SDS (Section 8: Exposure Controls/PPE) and batch-specific COAs (Certificates of Analysis).
- Waste management : Follow EPA guidelines for hazardous organic waste (Category U or P) .
Advanced: How can computational modeling guide derivative design for enhanced bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
